molecular formula C₁₁H₁₈D₃NO₅ B1159855 3-Hydroxybutyrylcarnitine-d3

3-Hydroxybutyrylcarnitine-d3

Cat. No.: B1159855
M. Wt: 250.31
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Carnitine Acyltransferase System Research

The carnitine acyltransferase system is a family of enzymes essential for cellular energy metabolism, specifically the oxidation of fatty acids. proteopedia.org These enzymes facilitate the reversible transfer of acyl groups, derived from fatty acids, between coenzyme A (CoA) and carnitine. proteopedia.org This system includes carnitine acetyltransferases (CrATs), carnitine octanoyltransferases (COTs), and carnitine palmitoyltransferases (CPTs), which are distinguished by their specificity for acyl groups of different chain lengths and their cellular location. proteopedia.org The primary role of this system is to transport fatty acids into the mitochondrial matrix for beta-oxidation, the process that generates energy. proteopedia.orgontosight.ai 3-Hydroxybutyrylcarnitine (B12108761) is synthesized by carnitine acetyltransferase (CrAT), which is responsible for producing all short-chain and short branched-chain acylcarnitines. hmdb.cahmdb.ca

Significance of Endogenous 3-Hydroxybutyrylcarnitine as a Short-Chain Acylcarnitine

Endogenous 3-hydroxybutyrylcarnitine is a naturally occurring metabolite in the body. nih.gov As a short-chain acylcarnitine, it belongs to the most abundant class of carnitines, making up over 50% of all acylcarnitines measured in tissues and biofluids. hmdb.cahmdb.ca

3-Hydroxybutyrylcarnitine plays a crucial role in intermediary metabolism and maintaining energy balance within the body. smolecule.com It acts as a transporter of fatty acids across the mitochondrial membrane, which is essential for their oxidation and subsequent production of ATP. smolecule.com Carnitine and its acyl-esters are integral to the mitochondrial metabolism of fatty acids and the maintenance of available coenzyme A. oup.com The transport of carnitine and acylcarnitines across mitochondrial membranes ensures the efficient movement of fatty acids for β-oxidation in the mitochondrial matrix. oup.commdpi.com

3-Hydroxybutyrylcarnitine is closely linked to ketone body metabolism and beta-oxidation pathways. Ketone bodies are produced by the liver and used as an energy source when glucose is scarce. ahajournals.org During periods of fasting or ketosis, increased levels of 3-hydroxybutyrylcarnitine are observed, which correlates with enhanced fatty acid oxidation and ketone body production. smolecule.com Specifically, 3-hydroxybutyrylcarnitine can be formed from the ketone body D-3-hydroxybutyrate (D-3HB). nih.gov In fact, during fasting, the 3-hydroxybutyrylcarnitine found in muscle is primarily derived from D-3HB. nih.gov This connection highlights its role as a byproduct of both ketone and fatty acid metabolism. researchgate.net

Rationale for Stable Isotope Labeling in Quantitative Metabolomics Research

Stable isotope labeling is a powerful technique used in metabolomics to gain deeper insights into the structure and dynamics of metabolic networks. nih.govresearchgate.net In quantitative metabolomics, stable isotope-labeled compounds, such as 3-Hydroxybutyrylcarnitine-d3, serve as internal standards. chromsystems.comvulcanchem.com This approach allows for more accurate and precise quantification of their non-labeled counterparts in biological samples. mdpi.com The use of an internal standard that is chemically identical to the analyte but has a different mass allows for correction of variations that can occur during sample preparation and analysis by mass spectrometry. chromsystems.com This technique helps to overcome major limitations in metabolomics, including metabolite identification, quantification, and flux analysis. nih.gov

Overview of Research Utility for this compound as a Scientific Tool

This compound is a valuable scientific tool with several research applications. sigmaaldrich.comscbt.com Its primary use is as an internal standard in mass spectrometry-based metabolomics studies for the accurate quantification of endogenous 3-hydroxybutyrylcarnitine. vulcanchem.comnih.gov This is crucial for studying metabolic states and disorders. For instance, elevated levels of 3-hydroxybutyrylcarnitine are associated with conditions like insulin (B600854) resistance, type 2 diabetes, and certain mitochondrial myopathies. smolecule.comoup.comnih.gov By enabling precise measurement, this compound helps researchers to better understand the role of its endogenous counterpart in these conditions and to identify potential biomarkers for disease. plos.org

Properties

Molecular Formula

C₁₁H₁₈D₃NO₅

Molecular Weight

250.31

Synonyms

(2R)-3-carboxy-2-(3-hydroxy-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium-d3 Inner Salt

Origin of Product

United States

Synthesis and Characterization of 3 Hydroxybutyrylcarnitine D3 for Research Applications

Methodologies for Isotopic Labeling and Preparation of Deuterated Standards

The preparation of deuterated standards like 3-Hydroxybutyrylcarnitine-d3 involves the introduction of deuterium (B1214612) atoms into the molecule. This isotopic labeling is essential for its use as an internal standard in quantitative analysis, particularly in mass spectrometry. The deuterium label gives the molecule a different mass from its endogenous, non-labeled counterpart, allowing them to be distinguished during analysis.

One common method for synthesizing deuterated acylcarnitines is through chemical synthesis. This can involve starting with a deuterated precursor or introducing deuterium at a specific step in the synthesis pathway. For instance, deuterated L-carnitine can be used as a starting material. isotope.comavantiresearch.com The synthesis of O-acylated acylcarnitines can be achieved by reacting carnitine chloride with a fatty acyl chloride. nih.gov In the case of this compound, a common approach involves the use of deuterated reagents to introduce the three deuterium atoms onto the N-methyl groups of the carnitine molecule. sigmaaldrich.com

The general synthetic route can be described as follows:

Preparation of the Acyl Chloride: The corresponding hydroxy fatty acid, in this case, 3-hydroxybutyric acid, is converted to its more reactive acyl chloride form. This is often achieved by reacting the fatty acid with an agent like thionyl chloride. nih.gov

Esterification: The prepared acyl chloride is then reacted with deuterated L-carnitine hydrochloride to form the desired ester, this compound. This reaction is typically carried out in a suitable solvent. nih.gov

Stable isotope-labeled internal standards are critical for quantitative metabolomics to correct for variability in sample preparation and instrument response. nih.govsemanticscholar.org The use of a deuterated standard like this compound allows for the application of the stable isotope dilution method, where a known amount of the labeled standard is added to the sample. nih.gov The ratio of the analyte to the internal standard is then used for quantification, which improves the accuracy and precision of the measurement. nih.govresearchgate.net

Purity Assessment and Isotopic Enrichment Verification for Analytical Grade Reagents

Ensuring the purity and verifying the isotopic enrichment of this compound are critical steps to qualify it as an analytical grade reagent. Several analytical techniques are employed for this purpose.

Purity Assessment: The chemical purity of the synthesized compound is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com HPLC separates the compound from any impurities, and the purity is determined by the relative peak area of the target compound. A purity of ≥95% is often required for analytical standards. sigmaaldrich.comas-1.co.jp

Isotopic Enrichment Verification: Mass spectrometry (MS) is the primary tool for verifying the isotopic enrichment of deuterated standards. rsc.org High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose as it can distinguish between molecules with very small mass differences. researchgate.netcdc.gov

The process generally involves:

Mass Spectral Analysis: The mass spectrum of the deuterated standard is acquired. The presence of a prominent ion corresponding to the mass of this compound is expected.

Isotopic Distribution Analysis: The relative intensities of the ions corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) compound are measured. lgcstandards.com

Calculation of Isotopic Purity: The isotopic enrichment is calculated based on the observed mass distribution. For a high-quality standard, the percentage of the d3 isotopologue should be very high, typically ≥98% or even ≥99%. isotope.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structural integrity of the molecule and the position of the deuterium labels. as-1.co.jprsc.org

The following table summarizes the key analytical parameters for a typical batch of this compound:

Parameter Method Specification
Chemical PurityHPLC≥95% sigmaaldrich.comas-1.co.jp
Isotopic Enrichment (d3)Mass Spectrometry≥98% isotope.com
Molecular Formula-C₁₁H₁₈D₃NO₅·HCl scbt.com
Molecular Weight-286.77 g/mol lgcstandards.comscbt.com
AppearanceVisualWhite to off-white solid as-1.co.jp

This table is interactive. Click on the headers to sort.

Considerations for Storage and Handling in Research Laboratories

Proper storage and handling of this compound are crucial to maintain its integrity and ensure the reliability of research results.

Storage:

Temperature: Long-term storage at -20°C is recommended. sigmaaldrich.comlgcstandards.com For short-term storage, it may be kept at room temperature, but this should be for a limited time only. as-1.co.jp

Hygroscopicity: The compound is hygroscopic, meaning it can absorb moisture from the air. lgcstandards.com Therefore, it should be stored in a tightly sealed container in a dry environment or under an inert atmosphere. as-1.co.jp

Stability: When stored correctly, the compound is stable for an extended period. The expiry date is typically provided on the label. sigmaaldrich.com

Handling:

Personal Protective Equipment (PPE): Standard laboratory safety practices should be followed when handling this compound. This includes wearing gloves, a lab coat, and safety glasses.

Inert Atmosphere: To prevent degradation due to moisture, it is advisable to handle the compound under an inert atmosphere, such as nitrogen or argon. as-1.co.jp

Reconstitution: When preparing solutions, the vial should be centrifuged before opening to ensure maximum recovery of the product. as-1.co.jp The compound is slightly soluble in methanol (B129727) and DMSO. as-1.co.jplgcstandards.com Stock solutions are often prepared in methanol or a methanol/water mixture and can be stored at -20°C. nih.gov

Following these storage and handling guidelines will help to preserve the quality of the this compound standard, leading to more accurate and reproducible experimental outcomes.

Advanced Analytical Methodologies for 3 Hydroxybutyrylcarnitine D3 Quantification

Principles of Isotope Dilution Mass Spectrometry in Metabolite Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a gold standard for quantitative metabolite analysis, renowned for its high precision and accuracy. researchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as 3-Hydroxybutyrylcarnitine-d3, to a sample. numberanalytics.comsigmaaldrich.com This labeled compound, often referred to as an internal standard, is chemically identical to the endogenous (unlabeled) analyte. numberanalytics.com

Because the labeled internal standard and the unlabeled analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. sigmaaldrich.com Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. This co-behavior allows the mass spectrometer to measure the ratio of the unlabeled analyte to the labeled internal standard. By knowing the initial amount of the added standard, the concentration of the endogenous analyte can be accurately calculated, effectively correcting for variations in sample handling and instrument response. researchgate.netsigmaaldrich.com The use of stable isotopes like deuterium (B1214612) (²H) in this compound ensures that the internal standard can be distinguished from the natural analyte by its mass-to-charge ratio (m/z) in the mass spectrometer. numberanalytics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of acylcarnitines, including this compound, in complex biological matrices. sigmaaldrich.comacs.org This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. sigmaaldrich.com

Chromatographic Separation Strategies for Acylcarnitines

Effective chromatographic separation is crucial for distinguishing 3-Hydroxybutyrylcarnitine (B12108761) from its isomers and other structurally related acylcarnitines that may be present in a biological sample. nih.govnih.gov Several strategies are employed to achieve this separation:

Reversed-Phase Chromatography: C18 columns are commonly used for the separation of acylcarnitines. nih.gov The separation is based on the hydrophobicity of the acyl chain. Gradient elution, typically with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) containing additives such as formic acid or ammonium (B1175870) acetate, is used to resolve different acylcarnitine species. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative approach that is particularly effective for separating polar compounds like short-chain acylcarnitines. sigmaaldrich.comrestek.com HILIC columns, such as those with a silica-based stationary phase, can provide excellent retention and separation of these analytes, often without the need for derivatization. sigmaaldrich.comrestek.com

Mixed-Mode Chromatography: This novel approach utilizes a combination of separation modes, such as reversed-phase and ion-exchange, to achieve superior resolution of clinically relevant isobaric and isomeric acylcarnitine species in a single analysis. nih.gov

The choice of chromatographic strategy depends on the specific acylcarnitines being analyzed and the complexity of the sample matrix. For instance, a rapid screening method might use a short guard column for high throughput, while a more detailed diagnostic method would employ a longer analytical column for better separation of isomers. restek.comrestek.com

Optimization of Mass Spectrometry Parameters for Deuterated Analogs

Optimal mass spectrometry conditions are essential for achieving maximum sensitivity and specificity in the quantification of deuterated analogs like this compound. lcms.cz The process involves the infusion of authentic analyte and the stable isotope-labeled internal standard to determine the settings that yield the highest response for each specific transition. lcms.czwaters.com

Key parameters that are optimized include:

Ionization Source Parameters: This includes the electrospray ionization (ESI) voltage, ion source temperature, and gas pressures (nebulizer, curtain, and collision gases). These are adjusted to ensure efficient ionization and transmission of the analyte ions into the mass spectrometer. semanticscholar.orgnih.gov

Collision Energy (CE): The collision energy in the collision cell is optimized to produce characteristic and abundant fragment ions from the precursor ion. semanticscholar.org For acylcarnitines, a common fragment ion at m/z 85 is often monitored. nih.gov

Declustering Potential (DP): This voltage is applied to prevent the formation of clusters and to aid in the desolvation of ions entering the mass spectrometer. semanticscholar.org

The mass spectrometer is typically operated in the positive ion mode and utilizes Multiple Reaction Monitoring (MRM) for quantification. bham.ac.uk In MRM, a specific precursor ion (the protonated molecule of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. bevital.no This highly selective process minimizes interferences from other compounds in the matrix. bevital.no For this compound, specific precursor-to-product ion transitions are established and optimized to ensure accurate and reliable quantification.

High-Resolution Mass Spectrometry (HRMS) for Isobaric Discrimination

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for distinguishing between isobaric metabolites, which are compounds with the same nominal mass but different elemental compositions. nih.govresearchgate.net This capability is particularly crucial in the analysis of acylcarnitines, where isobaric interferences can lead to inaccurate quantification. nih.gov For instance, 3-hydroxybutyrylcarnitine (C4OH) is isobaric with malonylcarnitine (C3DC), both having the same nominal mass-to-charge ratio. nih.govresearchgate.net

Traditional triple quadrupole (TQ) mass spectrometers have low resolving power and cannot differentiate these isobars without prior chromatographic separation or chemical derivatization. nih.govresearchgate.net HRMS instruments, such as Orbitrap or time-of-flight (ToF) analyzers, provide high mass accuracy and resolving power, enabling the separation of these isobaric species based on their exact masses. nih.govfrontiersin.orgmdpi.com For example, the theoretical m/z for C3DC is 248.1134, while for C4OH it is 248.1498. nih.gov An HRMS instrument can resolve these small mass differences, allowing for their independent quantification even if they co-elute chromatographically. nih.gov

HRMS can be operated in different modes, including Selected Ion Monitoring (SIM) at high resolving power or Parallel Reaction Monitoring (PRM), which combines high-resolution precursor selection with high-resolution product ion scanning. nih.gov This provides an additional layer of specificity for confident compound identification and quantification. nih.gov

Sample Preparation Techniques for Biological Matrices in Quantitative Assays

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix (e.g., plasma, urine, dried blood spots) and remove interfering substances that could affect the analytical measurement. nih.govresearchgate.net Several techniques are commonly used for the analysis of acylcarnitines like this compound.

Protein Precipitation: This is a simple and common method where a solvent, typically methanol or acetonitrile, is added to the sample to precipitate proteins. nih.gov The supernatant containing the acylcarnitines is then collected for analysis. This method is often used for dried blood spot (DBS) analysis where a methanol-based extraction is performed. restek.comresearchgate.net

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than protein precipitation. acs.org It involves passing the sample through a cartridge containing a solid sorbent that retains the analytes of interest while allowing interfering compounds to be washed away. nih.govacs.org The retained analytes are then eluted with a suitable solvent. nih.gov Strong cation-exchange SPE is often used for isolating acylcarnitines. acs.org

Liquid-Liquid Extraction (LLE): In LLE, the sample is mixed with an immiscible organic solvent. The analytes partition into the solvent phase, which is then separated from the aqueous phase containing interfering substances. nih.gov

Derivatization: In some cases, acylcarnitines are derivatized to improve their chromatographic properties or ionization efficiency. nih.govacs.org For example, butylation to form butyl esters can help in discriminating isobaric dicarboxylic acylcarnitines from hydroxyacylcarnitines. nih.gov However, many modern methods aim to avoid derivatization to simplify the workflow. restek.comrestek.com

The choice of sample preparation technique depends on the biological matrix, the required sensitivity, and the analytical platform being used. For quantitative assays using deuterated internal standards like this compound, the standard is added at the beginning of the sample preparation process to correct for any analyte loss during extraction. nih.gov

Validation of Analytical Methods for Accuracy, Precision, and Linearity in Research Studies

The validation of an analytical method is a critical process to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate data. au.dknih.gov For quantitative assays of this compound in research studies, the validation process assesses several key parameters. researchgate.net

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Accuracy The closeness of the measured value to the true or accepted reference value. elementlabsolutions.com It is often assessed by analyzing quality control (QC) samples at different concentration levels. nih.govThe mean value should be within ±15% of the nominal value (±20% at the LLOQ). researchgate.net
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD) and is evaluated at both intra-day and inter-day levels. researchgate.netThe CV should not exceed 15% (20% at the LLOQ). researchgate.net
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.com It is determined by analyzing a series of calibration standards and evaluating the regression line. gavinpublishers.comThe correlation coefficient (r²) should be ≥ 0.99. lcms.cz
Limit of Quantification (LOQ) The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.govSignal-to-noise ratio typically >10, with accuracy and precision within acceptable limits.
Specificity/Selectivity The ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. elementlabsolutions.comNo significant interfering peaks at the retention time of the analyte and internal standard.
Recovery The extraction efficiency of an analytical process, reported as the percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. resolian.comConsistent and reproducible, though not necessarily 100%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. diva-portal.orgAnalyte concentration should remain within ±15% of the initial concentration.

The validation process is meticulously documented and demonstrates that the analytical method is reliable and fit-for-purpose for the quantification of this compound in the specified biological matrix. au.dkresearchgate.net

Role of Endogenous 3 Hydroxybutyrylcarnitine in Core Metabolic Pathways

Integration within Mitochondrial Beta-Oxidation of Fatty Acids

Endogenous 3-hydroxybutyrylcarnitine (B12108761) is intrinsically linked to the mitochondrial beta-oxidation of fatty acids, the primary pathway for breaking down fatty acids to produce energy. hmdb.caencyclopedia.pub During this process, long-chain fatty acids are transported into the mitochondrial matrix, where they undergo a series of reactions to be shortened, releasing acetyl-CoA in each cycle. encyclopedia.pub One of the key intermediates in the beta-oxidation of fatty acids is L-3-hydroxyacyl-CoA. nih.gov

The formation of L-3-hydroxybutyrylcarnitine occurs when L-3-hydroxybutyryl-CoA, an intermediate of fatty acid beta-oxidation, is esterified with carnitine. nih.gov This reaction is part of a broader mechanism to buffer the accumulation of acyl-CoA intermediates within the mitochondria. bevital.no The presence of 3-hydroxybutyrylcarnitine, particularly the L-stereoisomer, is indicative of active fatty acid oxidation. researchgate.net In conditions of increased fatty acid flux, such as fasting, the rate of beta-oxidation can lead to an accumulation of intermediates like L-3-hydroxybutyryl-CoA. nih.govresearchgate.net The conversion of this intermediate to L-3-hydroxybutyrylcarnitine helps to free up coenzyme A (CoA) for continued metabolic processes. bevital.no

Research has shown that in certain metabolic states, such as in the failing heart, there is a downregulation of proteins required for fatty acid utilization, including 3-hydroxyacyl-CoA dehydrogenase. ahajournals.org This can influence the levels of hydroxylated acylcarnitines like 3-hydroxybutyrylcarnitine. Furthermore, studies in patients with mitochondrial myopathy have shown elevated concentrations of acylcarnitines, including hydroxylated long-chain species, pointing to disruptions in mitochondrial fatty acid oxidation. oup.com

Contribution to Ketogenesis and Ketone Body Metabolism

3-Hydroxybutyrylcarnitine plays a significant role in the context of ketogenesis and the metabolism of ketone bodies. researchgate.net Ketone bodies, primarily acetoacetate (B1235776) and D-3-hydroxybutyrate, are produced in the liver from fatty acids, especially during periods of fasting, prolonged exercise, or a low-carbohydrate diet. simd.org These molecules serve as an alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle when glucose is scarce. simd.org

While the formation of L-3-hydroxybutyrylcarnitine is tied to fatty acid oxidation, the D-stereoisomer is predominantly derived from the ketone body D-3-hydroxybutyrate. nih.gov Studies have demonstrated that during ketosis, there is a significant increase in the production of D-3-hydroxybutyrylcarnitine. nih.gov In fact, research in healthy men undergoing a 38-hour fasting period showed that the muscle content of D-3-hydroxybutyrylcarnitine was substantially higher than that of the L-form and correlated significantly with the production rate of D-3-hydroxybutyrate. nih.gov

This conversion of a ketone body into a carnitine ester represents an alternative pathway in ketone body metabolism. nih.govuva.nl The synthesis of D-3-hydroxybutyrylcarnitine from D-3-hydroxybutyrate is thought to occur via an acyl-CoA synthetase reaction. nih.gov The formation of 3-hydroxybutyrylcarnitine from ketone bodies suggests that when the delivery of 3-hydroxybutyrate (B1226725) to tissues exceeds their oxidative capacity, it can be converted to its carnitine ester. researchgate.net This process is considered a reflection of increased ketone utilization. researchgate.net

Table 1: Stereoisomers of 3-Hydroxybutyrylcarnitine and their Primary Metabolic Origin

StereoisomerPrimary Metabolic OriginAssociated Metabolic State
L-3-HydroxybutyrylcarnitineFatty Acid Beta-Oxidation (from L-3-hydroxybutyryl-CoA)Increased Fatty Acid Oxidation
D-3-HydroxybutyrylcarnitineKetone Body Metabolism (from D-3-hydroxybutyrate)Ketosis, Fasting

Interplay with Carnitine Shuttle Dynamics and Acyl-CoA Homeostasis

The synthesis of 3-hydroxybutyrylcarnitine is an integral part of the carnitine shuttle system, which is crucial for maintaining the balance of coenzyme A (CoA) and acyl-CoA within the mitochondria. hmdb.cabevital.no The primary role of the carnitine shuttle is to transport long-chain fatty acids into the mitochondria for beta-oxidation. encyclopedia.pub However, carnitine also plays a key role in buffering the intramitochondrial acyl-CoA pool. bevital.no

The enzyme carnitine acetyltransferase is responsible for the synthesis of short-chain acylcarnitines, including 3-hydroxybutyrylcarnitine. hmdb.ca By converting acyl-CoAs to their corresponding acylcarnitines, the shuttle system releases free CoA, which is essential for the continued operation of various metabolic pathways, including the Krebs cycle and fatty acid oxidation. bevital.no An accumulation of acyl-CoAs can inhibit these pathways by sequestering the available CoA pool. bevital.no

The formation of 3-hydroxybutyrylcarnitine from both fatty acid and ketone body intermediates helps to prevent the trapping of mitochondrial acyl-CoAs. researchgate.net This allows for the continuation of CoA-dependent metabolic processes and enhances the transport and oxidation of lipids, which is particularly important during periods of high fatty acid flux. researchgate.net The ratio of acylcarnitines to free carnitine in tissues and biofluids is often used as a marker for mitochondrial function and metabolic balance. bevital.no An elevated ratio can indicate a disruption in mitochondrial metabolism, reflecting an increased burden of acyl groups. bevital.no

Metabolic Interconnections with Amino Acid Catabolism

3-Hydroxybutyrylcarnitine also has metabolic links to the catabolism of amino acids, specifically the branched-chain amino acid (BCAA) valine. frontiersin.orgnih.gov The breakdown of BCAAs, which also include leucine (B10760876) and isoleucine, contributes to the pool of intermediates that can be used for energy production or synthesis of other compounds. nih.gov

Research has shown that following acute aerobic exercise, there is an increase in BCAA catabolism. frontiersin.org In a study of adolescents after maximal exercise testing, a decline in plasma valine concentrations was observed, which was accompanied by an increase in its degradation byproducts, including 3-hydroxybutyrylcarnitine (C4-OH). frontiersin.org This suggests that under conditions of high energy demand, the carbon skeleton of valine is broken down, leading to intermediates that can be converted to 3-hydroxybutyrylcarnitine. frontiersin.org It is important to note that 3-hydroxyisobutyrylcarnitine is another isomer derived from valine metabolism. researchgate.net

Inborn errors of metabolism provide further evidence for the link between amino acid catabolism and 3-hydroxybutyrylcarnitine. For instance, in disorders of ketogenesis that can also affect the leucine catabolic pathway, such as HMG-CoA lyase deficiency, alterations in carnitine esters can be observed. simd.orgnih.gov The interconnection between fatty acid oxidation, ketogenesis, and amino acid catabolism highlights the central role of intermediates like 3-hydroxybutyrylcarnitine in integrating these major metabolic pathways. bevital.nonih.gov

Applications of 3 Hydroxybutyrylcarnitine D3 As a Tracer and Internal Standard in Metabolic Research

Utilization as an Internal Standard in Quantitative Metabolomics Profiling

In the field of quantitative metabolomics, which seeks to measure the amounts of small molecules (metabolites) within a biological system, accuracy and reproducibility are paramount. 3-Hydroxybutyrylcarnitine-d3, a deuterated form of the endogenous metabolite 3-hydroxybutyrylcarnitine (B12108761), serves as a crucial internal standard. Internal standards are compounds added to a sample in a known quantity before analysis. They are essential for correcting variations that can occur during sample preparation and analytical measurement, thereby ensuring the reliability of the data.

Enhancing Reproducibility and Accuracy in Acylcarnitine Assays

Acylcarnitine profiling is a key diagnostic and research tool for studying fatty acid oxidation and various metabolic disorders. nih.gov The use of stable isotope-labeled internal standards, such as this compound, is a preferred method for enhancing the precision of these assays. bevital.no These standards, which have a similar chemical structure and behavior to the analytes of interest but a different mass, are added to samples at a known concentration. mdpi.com This allows for the correction of signal variations that can arise during the analytical process, for instance, due to ion suppression in mass spectrometry. annlabmed.org

For example, in newborn screening for metabolic disorders, tandem mass spectrometry (MS/MS) is used to analyze acylcarnitine profiles from dried blood spots. nih.gov The inclusion of deuterated internal standards like this compound helps to accurately quantify the corresponding non-labeled acylcarnitines, even when dealing with complex biological matrices. nih.govnih.gov This is critical because inaccuracies in these measurements could lead to false-positive or false-negative screening results. Research has shown that using stable isotope-labeled internal standards significantly improves the reproducibility and accuracy of these assays. bevital.no

Standardization across Multi-Laboratory Metabolomics Initiatives

Large-scale metabolomics studies, particularly those involving multiple research centers, face significant challenges in ensuring that data is comparable across different laboratories. Variations in instrumentation, analytical protocols, and sample handling can lead to systematic biases. The use of common internal standards, including this compound, is a fundamental strategy for achieving standardization in these multi-laboratory initiatives. nih.gov By providing a common reference point, these standards help to harmonize data and ensure that observed differences are biological rather than technical. This is essential for the validity of large collaborative studies aiming to identify biomarkers for diseases or to understand metabolic responses to different stimuli. nih.gov

Application in Metabolic Flux Analysis for Pathway Elucidation

Metabolic flux analysis is a powerful technique used to determine the rates of metabolic reactions within a cell or organism. This is often achieved by introducing stable isotope-labeled substrates, or tracers, into the system and tracking the incorporation of the isotope into various metabolites.

Tracing Carbon Flow and Turnover Rates of Metabolic Intermediates

While this compound is primarily used as an internal standard, the principle of isotope tracing is central to metabolic flux analysis. d-nb.info In such studies, a labeled compound, for instance, a 13C-labeled glucose or fatty acid, is supplied to cells or an animal model. As the labeled substrate is metabolized, the heavy isotope is incorporated into downstream intermediates. By measuring the isotopic enrichment in metabolites like 3-hydroxybutyrylcarnitine, researchers can infer the activity of specific metabolic pathways. nih.gov This allows for the quantification of carbon flow and the turnover rates of these intermediates, providing a dynamic view of cellular metabolism. d-nb.info

Investigating Substrate Utilization in Cellular and Animal Models

Metabolic flux analysis using stable isotope tracers enables detailed investigation into how different substrates are utilized by cells and organisms under various conditions. For example, by providing labeled fatty acids, researchers can trace their path through beta-oxidation and into the formation of acylcarnitines, including 3-hydroxybutyrylcarnitine. hmdb.ca This can reveal how substrate preference changes in response to factors like diet, disease state, or drug treatment. Such studies are critical for understanding metabolic reprogramming in conditions like cancer, diabetes, and heart disease. researchgate.net

Calibration and Quality Control in Mass Spectrometry-Based Assays

Mass spectrometry (MS) is a cornerstone of modern metabolomics, offering high sensitivity and selectivity for the detection and quantification of a wide range of metabolites. lcms.cz However, the response of a mass spectrometer can fluctuate over time and can be influenced by the sample matrix. annlabmed.org

To ensure the accuracy and reliability of quantitative MS-based assays, calibration and quality control (QC) are essential. annlabmed.org this compound, in its role as an internal standard, is integral to these processes. nih.gov

Calibration curves are generated by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard. annlabmed.org The ratio of the analyte signal to the internal standard signal is plotted against the analyte concentration to create a calibration curve. This curve is then used to determine the concentration of the analyte in unknown samples. The use of a stable isotope-labeled internal standard like this compound helps to correct for variations in instrument response and matrix effects, leading to more accurate quantification. annlabmed.org

Quality control samples, which are typically pooled samples or reference materials, are analyzed alongside the study samples to monitor the performance of the assay over time. nih.govmetabolomexchange.org The consistent measurement of the internal standard signal in these QC samples provides an ongoing check of instrument stability and assay performance. metabolomexchange.org Any significant deviation can indicate a problem with the analysis, allowing for corrective action to be taken.

Development and Validation of Novel Assays for Acylcarnitine Quantification

The precise and accurate quantification of acylcarnitines in biological matrices is paramount for the diagnosis and monitoring of inherited metabolic disorders and for advancing metabolic research. The development of robust analytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a cornerstone of this effort. In this context, isotopically labeled internal standards are indispensable for ensuring the reliability of these methods. This compound, a deuterated form of the endogenous metabolite 3-hydroxybutyrylcarnitine, serves as an ideal internal standard for the quantification of its unlabeled counterpart and other short-chain acylcarnitines.

The primary role of an internal standard in quantitative analysis is to correct for variations that can occur during sample preparation and analysis. These variations may include loss of analyte during extraction, inconsistencies in sample volume, and fluctuations in the ionization efficiency of the mass spectrometer. Because this compound is chemically identical to the analyte of interest (3-hydroxybutyrylcarnitine) but has a different mass due to the presence of three deuterium (B1214612) atoms, it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the accurate quantification of the endogenous compound by comparing the ratio of the analyte's signal to the known concentration of the internal standard.

The development of novel assays for acylcarnitine quantification often involves the creation of a panel of isotopically labeled internal standards to cover a range of acylcarnitine species. For instance, a comprehensive LC-MS/MS method for the quantification of 56 different acylcarnitines utilizes an internal standard mixture containing 13 deuterium-labeled compounds. researchgate.net While this specific study did not include this compound, the principle of its application remains the same. The inclusion of this compound in such a mixture would be crucial for the accurate measurement of 3-hydroxybutyrylcarnitine, a metabolite associated with conditions like ketosis and insulin (B600854) resistance. researchgate.net

In a study focused on quantifying low-concentration acylcarnitines in urine, a mixture of deuterated internal standards, including propionyl-L-carnitine-d3 and butyryl-L-carnitine-d3, was employed to validate the assay. lcms.cz The validation of such methods typically assesses several key parameters to ensure their performance. These parameters include linearity, accuracy, precision (both intra- and inter-day), and the lower limit of quantification (LLOQ). The use of appropriate deuterated internal standards like this compound is fundamental to achieving the high standards of accuracy and precision required for clinical research methods.

A significant challenge in acylcarnitine analysis is the presence of isomers, which are molecules with the same mass but different structures. Chromatographic separation is essential to distinguish between these isomers. For example, methods have been developed to separate and quantify isomeric acylcarnitines, such as methacrylyl-carnitine and crotonyl-carnitine, using LC-MS/MS. nih.gov The development of such methods relies on the availability of specific internal standards to ensure the accurate quantification of each resolved isomer.

High-resolution mass spectrometry (HRMS) has also emerged as a powerful tool for acylcarnitine analysis, particularly for distinguishing between isobaric compounds (molecules with the same nominal mass). In one study, HRMS was used to separate malonylcarnitine (C3DC) and 3-hydroxybutyrylcarnitine (C4OH). researchgate.net For the quantification of C4OH in this high-resolution assay, 3-hydroxyisovalerylcarnitine-d3 was used as an internal standard, demonstrating the principle of using a structurally similar labeled compound for accurate measurement. researchgate.net

The validation of an assay using this compound as an internal standard would involve generating data similar to that presented in the following table, which illustrates the performance of a validated LC-MS/MS method for various acylcarnitines.

AnalyteConcentration Range (ng/mL)LLOQ (ng/mL)Mean Bias (%)Correlation Coefficient (r²)
Propionyl-L-carnitine (C3)7.5–1007.5-1.7 to +5.2>0.99
Butyryl-L-carnitine (C4)3–403-1.1 to +7.8>0.99
Valeryl-L-carnitine (C5)3–403+0.5 to +9.1>0.99
Isovaleryl-L-carnitine (isoC5)3–403-0.8 to +6.4>0.99
Hexanoyl-L-carnitine (C6)3–403+2.1 to +11.3>0.99
Octanoyl-L-carnitine (C8)1.5–201.5-0.9 to +8.7>0.99
Decanoyl-L-carnitine (C10)2–202-1.7 to +4.9>0.99
Dodecanoyl-L-carnitine (C12)4–404+8.9 to +14.7>0.99
This table is a representative example based on data from a validated method for acylcarnitine quantification in urine and illustrates the typical parameters assessed. lcms.cz

Mechanistic Insights Derived from 3 Hydroxybutyrylcarnitine Profiling in Research Models

Elucidation of Metabolic Dysregulation in In Vitro Cellular Models

In vitro cellular models are fundamental in dissecting the specific roles of metabolites like 3-hydroxybutyrylcarnitine (B12108761). Studies using various cell types, including human muscle cells, have demonstrated that the ketone body D-3-hydroxybutyrate (D-3HB) can be converted into 3-hydroxybutyrylcarnitine. nih.gov This conversion happens via an acyl-CoA synthetase reaction, indicating a direct link between ketosis and the acylcarnitine pool. nih.gov

Profiling 3-hydroxybutyrylcarnitine in these models helps to:

Trace Metabolic Fates: By observing the formation of 3-hydroxybutyrylcarnitine, researchers can trace the flux of metabolites from ketone bodies and fatty acid oxidation.

Identify Enzymatic Activity: The presence and concentration of 3-hydroxybutyrylcarnitine can reflect the activity of enzymes like carnitine acetyltransferase (CrAT), which is responsible for the synthesis of short-chain acylcarnitines.

Model Disease States: In cell models of metabolic disorders, altered levels of 3-hydroxybutyrylcarnitine can signify disruptions in energy metabolism, providing a measurable biomarker for studying disease mechanisms at a cellular level. For instance, in vitro work has been crucial in understanding how defects in fatty acid oxidation lead to the accumulation of specific acylcarnitines. nih.gov

Investigation of Metabolic Perturbations in Animal Models of Disease

Animal models, particularly mice, have been instrumental in understanding the in vivo relevance of 3-hydroxybutyrylcarnitine in various pathological and physiological states. nih.govresearchgate.net These models allow for controlled studies of metabolic diseases and stress responses that mirror human conditions.

Disorders of mitochondrial fatty acid β-oxidation (FAODs) are a class of inherited metabolic diseases where specific enzyme deficiencies disrupt the body's ability to break down fats for energy. mdpi.comamegroups.org 3-hydroxybutyrylcarnitine is a key biomarker for certain FAODs.

In particular, Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) deficiency, caused by mutations in the HADH gene, leads to the accumulation of L-3-hydroxybutyrylcarnitine. nih.govnih.gov Animal models mimicking this condition have been crucial for understanding its pathophysiology. nih.gov In these models, elevated levels of 3-hydroxybutyrylcarnitine are a consistent finding, serving as a diagnostic hallmark. informnetwork.org Studies in knockout mice for various fatty acid oxidation genes have helped to confirm the specific metabolic blockages that lead to the buildup of upstream intermediates like 3-hydroxybutyryl-CoA, which is then converted to 3-hydroxybutyrylcarnitine. nih.govresearchgate.net

Animal ModelDisorderKey Finding Related to 3-Hydroxybutyrylcarnitine
Knockout MiceFatty Acid Oxidation Disorders (general)Serves as a model to understand the genetic basis of FAODs and the resulting acylcarnitine accumulation. nih.gov
HADH Knockout Models (conceptual)Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) DeficiencyElevated levels of L-3-hydroxybutyrylcarnitine are a primary biomarker, reflecting the specific enzyme block. nih.govnih.gov

This table is interactive and can be sorted by column.

Metabolic stress conditions such as fasting or adherence to a ketogenic diet shift the body's primary energy source from glucose to fatty acids and ketone bodies. mdpi.com Animal models have been essential for studying these metabolic adaptations.

During fasting or induced ketosis in animal models, there is a notable increase in the concentration of 3-hydroxybutyrylcarnitine. researchgate.net This elevation is strongly correlated with the production and circulation of the ketone body D-3-hydroxybutyrate. nih.govnih.gov In rats, for instance, high-fat diets and fasting periods lead to increased 3-hydroxybutyrylcarnitine levels. researchgate.net Similarly, studies in monkeys have shown that fasting leads to a significant rise in total and esterified carnitines, which correlates with increased β-hydroxybutyrate levels. nih.gov These findings from animal models support the understanding that 3-hydroxybutyrylcarnitine is a marker of ketogenesis and high fatty acid flux. researchgate.net

Animal ModelMetabolic Stress ConditionObserved Change in 3-HydroxybutyrylcarnitineImplication
RatsFasting, High-Fat DietIncreased levels. researchgate.netIndicates a shift towards fatty acid and ketone metabolism, associated with insulin (B600854) resistance. researchgate.net
Monkeys (Macaca arctoides)48-hour FastingSignificant increase in esterified carnitine, correlated with β-hydroxybutyrate. nih.govReflects a metabolic shift to utilize fat stores for energy.
Obese CatsFasting / Induced Hepatic LipidosisDietary L-carnitine supplementation decreased ketosis and altered carnitine metabolism. dntb.gov.uaShows how carnitine availability influences metabolic response to fasting.

This table is interactive and can be sorted by column.

Contributions to Understanding Mitochondrial Function and Bioenergetics

The primary role of the carnitine system is to facilitate the transport of fatty acids into the mitochondria for β-oxidation, a critical process for cellular energy production (bioenergetics). nih.gov 3-hydroxybutyrylcarnitine, as a component of the acylcarnitine pool, provides a window into the state of mitochondrial metabolism.

Its formation and transport are intrinsically linked to mitochondrial processes:

Fatty Acid Transport: L-carnitine is essential for transporting long-chain fatty acids across the inner mitochondrial membrane. nih.govmdpi.com Short-chain acyl-CoAs can also be esterified to carnitine.

Buffering of Acyl-CoA/CoA Ratio: Carnitine plays a crucial role in maintaining the balance between free coenzyme A (CoA) and acyl-CoAs within the mitochondria. nih.gov When fatty acid or ketone metabolism is high, acetyl-CoA and other acyl-CoAs can accumulate. The conversion of these molecules to their respective acylcarnitines, including 3-hydroxybutyrylcarnitine, frees up CoA for other vital mitochondrial processes, such as the Krebs cycle. researchgate.net

Indicator of Metabolic Inefficiency: An accumulation of short- and medium-chain acylcarnitines can indicate that the rate of fatty acid entry into the mitochondria and subsequent β-oxidation exceeds the capacity of the Krebs cycle to utilize the resulting acetyl-CoA. This "mitochondrial overload" or incomplete fatty acid oxidation is a feature of metabolic conditions like insulin resistance. researchgate.net The profiling of 3-hydroxybutyrylcarnitine helps to assess this aspect of mitochondrial bioenergetic status. nih.govmdpi.com

Limitations and Future Directions in Research on 3 Hydroxybutyrylcarnitine D3

Methodological Challenges in Ensuring Isotopic Purity and Long-Term Stability of Standards

The reliability of quantitative metabolic studies heavily relies on the quality of internal standards. For 3-Hydroxybutyrylcarnitine-d3, ensuring its isotopic purity and long-term stability are paramount methodological challenges.

Isotopic Purity: The synthesis of deuterated standards can sometimes result in incomplete labeling or the presence of unlabeled analogues. The isotopic enrichment of this compound must be accurately determined to ensure precise quantification. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose. rsc.org HR-MS allows for the extraction and integration of isotopic ions to calculate the isotopic enrichment, while NMR can confirm the structural integrity and the specific positions of the deuterium (B1214612) labels. rsc.org A failure to account for isotopic impurity can lead to an underestimation of the endogenous analyte concentration.

Long-Term Stability: Acylcarnitines, as a class of molecules, are susceptible to hydrolysis, especially when stored for extended periods. nih.gov Studies on the stability of acylcarnitines in dried blood spots have shown that degradation can occur, with the rate of decay being influenced by factors such as temperature, humidity, and the length of the acyl chain. nih.govresearchgate.net Short-chain acylcarnitines, like 3-hydroxybutyrylcarnitine (B12108761), tend to hydrolyze more rapidly than long-chain ones. nih.gov While storage at -18°C has been shown to maintain the stability of acylcarnitines for at least 330 days, prolonged storage at room temperature leads to significant degradation. nih.gov It is crucial to conduct rigorous long-term stability studies on purified this compound standards in various storage conditions (e.g., in solution at different temperatures, as a dried powder) to establish optimal handling and storage protocols. The impact of deuteration on the chemical stability of the molecule is an area that warrants further investigation.

A summary of key challenges and the analytical techniques used to address them is presented in the table below.

ChallengeAnalytical TechniqueKey Considerations
Isotopic Purity High-Resolution Mass Spectrometry (HR-MS)Accurate mass measurement to resolve deuterated and non-deuterated species.
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of deuterium label position and structural integrity.
Long-Term Stability Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Monitoring degradation products over time under various storage conditions.

Integration with Multi-Omics Data for Holistic Metabolic Network Analysis

To gain a comprehensive understanding of metabolic regulation, it is increasingly important to integrate metabolomics data, including data generated using this compound, with other "-omics" datasets such as genomics, transcriptomics, and proteomics. This multi-omics approach allows for a more holistic view of metabolic networks and their response to various stimuli or disease states.

The use of this compound as a tracer in metabolic flux analysis (MFA) provides quantitative data on the flow of metabolites through specific pathways. creative-proteomics.comomicstutorials.com This information can be overlaid with transcriptomic data (gene expression) and proteomic data (protein abundance) to correlate changes in metabolic flux with the expression of enzymes and transporters involved in those pathways. For instance, an observed increase in the flux through the fatty acid β-oxidation pathway, as traced by this compound, could be linked to the upregulation of genes encoding for key enzymes in this pathway.

Several computational tools and bioinformatics platforms are available to facilitate the integration and visualization of multi-omics data. These tools can help to identify key regulatory nodes in metabolic networks and generate new hypotheses about metabolic control.

A key challenge in multi-omics integration is the complexity of the data and the need for sophisticated statistical and computational methods to analyze it effectively. Furthermore, the different timescales of regulation at the genomic, transcriptomic, proteomic, and metabolomic levels need to be considered when interpreting the integrated data.

Expanding Applications in Advanced In Vitro and Ex Vivo Metabolic Systems

The application of this compound is expanding beyond simple cell culture models to more complex and physiologically relevant in vitro and ex vivo systems. These advanced models provide a more accurate representation of in vivo metabolism and are valuable for studying disease mechanisms and drug effects.

In Vitro Models: Three-dimensional (3D) cell cultures, such as spheroids and organoids, are increasingly being used to study metabolism. These models better mimic the cell-cell and cell-matrix interactions that occur in tissues and can provide a more realistic metabolic environment. The use of this compound in these 3D models can provide insights into how the tissue microenvironment influences fatty acid metabolism.

Ex Vivo Models: Ex vivo organ perfusion systems allow for the study of metabolic processes in intact organs under controlled conditions. nih.gov For example, perfusing an isolated heart with a medium containing this compound can be used to investigate cardiac fatty acid oxidation in detail. nih.gov This approach is particularly useful for studying the metabolic effects of ischemia-reperfusion injury and for testing the efficacy of therapeutic interventions. nih.gov Spatially resolved isotope tracing techniques are also emerging, which can visualize metabolic activity within different regions of a tissue. nih.gov

The use of this compound in these advanced models can help to bridge the gap between in vitro cell culture studies and in vivo animal or human experiments, providing valuable data for translational research.

Q & A

Q. Advanced Research Focus

  • In Vitro Models : Primary fibroblasts from patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, incubated with this compound to assess β-oxidation rescue via deuterium tracing .
  • In Vivo Protocols : Administer this compound intravenously in knockout mice, with timed blood/tissue sampling to model pharmacokinetics and compartmentalization .
    Data Interpretation : Use kinetic modeling (e.g., Compartmental Analysis of Time-Activity Curves) to differentiate transport vs. enzymatic bottlenecks .

How should discrepancies in this compound concentration data between LC-MS and immunoassays be resolved?

Advanced Research Focus
Immunoassays often overestimate concentrations due to cross-reactivity with hydroxylated acylcarnitines. Resolution strategies:

  • Method Comparison Studies : Bland-Altman plots to quantify bias between LC-MS (gold standard) and ELISA .
  • Epitope Mapping : Validate antibody specificity using synthetic analogs (e.g., 3-hydroxyhexanoylcarnitine) to identify cross-reactive epitopes .
    Recommendation : Use LC-MS for absolute quantification and immunoassays for high-throughput screening after establishing correlation factors .

What are the best practices for storing this compound to ensure long-term stability?

Q. Basic Research Focus

  • Temperature : Store lyophilized powder at –80°C; reconstituted solutions in methanol/water (1:1) at –20°C for ≤6 months .
  • Light Exposure : Use amber vials to prevent photodegradation of the hydroxyl group .
  • Quality Monitoring : Annual re-analysis via LC-MS to detect decomposition products (e.g., free carnitine-d3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.